molecular formula C9H15N3 B11764120 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine

4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B11764120
M. Wt: 165.24 g/mol
InChI Key: LTYVPKAQDMHZRC-UHFFFAOYSA-N
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Description

4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkyl or N-acyl pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The cyclobutyl group and the amine functionality play crucial roles in binding to the active sites of these targets, influencing their biological activity .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both a cyclobutyl and an ethyl group on the pyrazole ring. This combination provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-cyclobutyl-5-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)9(10)12-11-7/h6H,2-5H2,1H3,(H3,10,11,12)

InChI Key

LTYVPKAQDMHZRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)C2CCC2

Origin of Product

United States

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